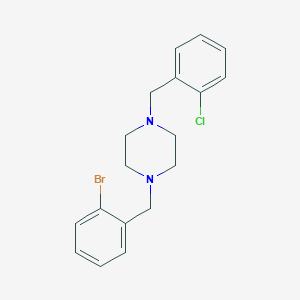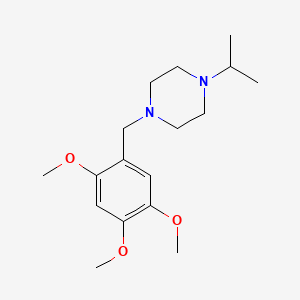![molecular formula C20H18N4O4S B10883586 4-Methoxy-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10883586.png)
4-Methoxy-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHOXY-N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazole ring, followed by the introduction of the benzamide moiety. Key steps include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Benzamide Group: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHOXY-N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-METHOXY-N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-METHOXY-N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but lacks the isoxazole and benzamide moieties.
4-Methoxyphenylacetone: Contains the methoxyphenyl group but has a different core structure.
Uniqueness
4-METHOXY-N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H18N4O4S |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
4-methoxy-N-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H18N4O4S/c1-12-16(17(24-28-12)13-6-4-3-5-7-13)19(26)22-23-20(29)21-18(25)14-8-10-15(27-2)11-9-14/h3-11H,1-2H3,(H,22,26)(H2,21,23,25,29) |
InChI-Schlüssel |
PFVGYWYNTOJVBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B10883513.png)
![Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883519.png)
![(2E)-2-[4-(difluoromethoxy)benzylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883533.png)

![1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10883547.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B10883549.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10883556.png)
![N-[2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B10883560.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10883563.png)
![N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide](/img/structure/B10883565.png)


